Vorasidenib - 1644545-52-7

Vorasidenib

Catalog Number: EVT-286493
CAS Number: 1644545-52-7
Molecular Formula: C14H13ClF6N6
Molecular Weight: 414.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vorasidenib (AG-881) is a first-in-class, orally administered, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes. [] It is classified as a targeted therapy and plays a significant role in scientific research for its potential to treat mIDH1/2-driven cancers, particularly low-grade gliomas (LGG). [, , , ] Vorasidenib's unique ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain cancers. [, ] It is currently in clinical development and has shown promising results in clinical trials. [, , ]

Future Directions
  • Optimizing Sequencing and Combination Therapies: Further research is needed to identify optimal sequencing and combinations of Vorasidenib with existing therapies, including immunotherapy. [, ]
  • Identifying Predictive Biomarkers: More research is necessary to identify predictive biomarkers for Vorasidenib response, allowing for better patient selection in clinical trials. [, ]
  • Long-term Effectiveness and Safety: Long-term studies are required to fully evaluate the effectiveness and safety of Vorasidenib in treating mIDH1/2-driven cancers. [, ]
  • Exploring Applications in Other Cancers: Research should explore the potential applications of Vorasidenib in other cancers harboring mIDH1/2 mutations, such as acute myeloid leukemia and cholangiocarcinoma. [, ]

Enasidenib (AG-221)

Relevance: While Enasidenib targets mIDH2, Vorasidenib is a dual inhibitor of both mIDH1 and mIDH2. [, , ]

2-Hydroxyglutarate (2-HG)

Relevance: 2-HG is the primary downstream effector of mIDH1/2, and its production is inhibited by Vorasidenib. Vorasidenib's therapeutic effect in gliomas is largely attributed to its ability to reduce 2-HG levels. [, , , , , , , , , , , ]

α-Ketoglutarate (α-KG)

Relevance: α-KG is competitively inhibited by 2-HG, the oncometabolite produced by mIDH1/2. By inhibiting mIDH1/2, Vorasidenib restores the balance between α-KG and 2-HG, thereby restoring normal cellular function and suppressing tumor growth. [, ]

5-Hydroxymethylcytosine (5hmC)

Relevance: 2-HG inhibits TET enzymes, leading to decreased 5hmC levels and contributing to epigenetic dysregulation in cancer. Vorasidenib treatment has been shown to increase 5hmC levels, suggesting a restoration of TET activity and a potential mechanism for its antitumor effects. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of Vorasidenib involves several intricate steps, beginning with the formation of a triazine core. Key steps include:

  1. Formation of the Triazine Core: This is achieved through nucleophilic substitution reactions.
  2. Introduction of Chloropyridinyl Group: Accomplished via a coupling reaction.
  3. Addition of Trifluoropropyl Groups: This step involves a series of alkylation reactions.

The industrial production of Vorasidenib requires optimization for high yield and purity, with strict control over reaction conditions to ensure consistency .

Types of Reactions

Vorasidenib can undergo several chemical reactions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide are used.
  • Reduction: Reducing agents like sodium borohydride may be employed.
  • Substitution: Nucleophilic substitution reactions are prevalent, especially at the chloropyridinyl group.
Molecular Structure Analysis

Structure and Data

Vorasidenib features a complex molecular structure characterized by its triazine core and various functional groups that enhance its biological activity. The compound's binding affinity to mutant IDH proteins has been elucidated through cocrystal structures, revealing interactions that stabilize the inhibitor within the active site. The specific interactions include hydrogen bonds and van der Waals contacts with key residues in the IDH enzymes .

Structural Formula

The structural formula can be represented as follows:

C13H11ClF3N5\text{C}_{13}\text{H}_{11}\text{ClF}_{3}\text{N}_{5}
Chemical Reactions Analysis

Reactions and Technical Details

Vorasidenib participates in various chemical reactions that modify its structure and potentially enhance its therapeutic efficacy:

  • Oxidation Reactions: These can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
  • Reduction Reactions: Reduction at the triazine core can produce several analogs with varying potency.
  • Substitution Reactions: These are particularly significant for modifying the chloropyridinyl group, allowing for the exploration of structure-activity relationships .
Mechanism of Action

Process and Data

Vorasidenib acts primarily by selectively inhibiting mutant forms of IDH1 and IDH2 enzymes. The inhibition leads to a significant reduction in 2-HG levels, which are associated with tumorigenesis in IDH-mutant cancers. The pharmacokinetics indicate that Vorasidenib is administered orally once daily in cycles, allowing for sustained action against tumor growth .

Biochemical Pathways

The drug's mechanism involves interfering with cellular metabolism pathways where mutant IDH enzymes convert isocitrate to alpha-ketoglutarate. This disruption not only lowers 2-HG levels but also impacts downstream metabolic processes critical for tumor cell survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Vorasidenib exhibits hydrophobic characteristics due to its structural components.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for oral administration.
  • Reactivity: Vorasidenib's functional groups allow it to participate in various chemical reactions, enhancing its potential for modification and optimization .
Applications

Scientific Uses

Vorasidenib is primarily researched for its therapeutic potential in treating gliomas associated with IDH mutations. Its ability to penetrate the blood-brain barrier makes it an attractive candidate for targeting brain tumors specifically. Ongoing studies focus on evaluating its efficacy in clinical settings, particularly concerning patient outcomes related to IDH-mutant gliomas . Additionally, Vorasidenib's synthesis techniques are being explored for broader applications in medicinal chemistry aimed at similar metabolic pathways involved in cancer progression.

Molecular Biology of IDH-Mutant Gliomas

Genetic Landscape of IDH1/2 Mutations in Gliomagenesis

Isocitrate dehydrogenase (IDH) 1/2 mutations are defining molecular drivers in adult-type diffuse gliomas, occurring in >80% of WHO grade 2–3 gliomas and 73% of secondary glioblastomas [5] [7]. These mutations arise early in gliomagenesis and are characterized by heterozygous point mutations at specific arginine residues: IDH1-R132 (most commonly R132H, >90% of cases) in the cytosolic/peroxisomal enzyme, and IDH2-R140/R172 in the mitochondrial isoform [5] [7]. The IDH1 gene resides on chromosome 2q33.3, while IDH2 is located at 15q26.1 [5]. Structurally, these mutations alter the enzymes' active sites, conferring neomorphic activity that enables reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG) [7] [8].

The Cancer Genome Atlas (TCGA) research network established IDH mutation status as a fundamental classifier of gliomas, superseding histology-based classifications due to its superior prognostic value [2] [7]. IDH mutations distinguish three molecular subgroups:

  • Astrocytomas, IDH-mutant: Characterized by intact 1p/19q chromosomes and frequent ATRX/TP53 mutations
  • Oligodendrogliomas, IDH-mutant and 1p/19q-codeleted: Defined by whole-arm co-deletions of 1p/19q
  • Glioblastoma, IDH-wildtype: Predominantly primary glioblastomas lacking IDH mutations [3] [7]

This molecular reclassification was formally incorporated into the WHO 2021 diagnostic criteria, underscoring the pivotal role of IDH mutations in glioma pathogenesis and clinical behavior [7].

Table 1: Molecular Classification of IDH-Mutant Gliomas

Tumor TypeIDH Status1p/19q StatusKey Genetic Alterations
Astrocytoma, IDH-mutantMutant (IDH1/2)IntactATRX loss, TP53 mutations
Oligodendroglioma, IDH-mutantMutant (IDH1/2)CodeletedTERT promoter mutations
Secondary glioblastomaMutant (IDH1/2)VariableEvolved from lower-grade tumors

Biochemical Pathways of 2-Hydroxyglutarate (2-HG) in Oncogenesis

Mutant IDH enzymes catalyze the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2HG), resulting in intracellular accumulation of this oncometabolite to concentrations exceeding 100-fold physiological levels (mean: 276.8 ± 231.4 µg/g in tumors vs. 3.7 ± 3.1 µg/g in wild-type gliomas) [8] [7]. D-2HG structurally resembles α-KG and functions as a competitive inhibitor of α-KG-dependent dioxygenases (α-KGDDs), disrupting multiple cellular processes:

  • Enzyme Inhibition: D-2HG binds the catalytic pockets of α-KGDDs with 10–1000-fold higher affinity than α-KG, suppressing enzymes including:
  • TET family DNA demethylases
  • JumonjiC-domain histone demethylases (KDM4/6)
  • Prolyl hydroxylases (PHDs) regulating HIF-1α stability
  • Collagen prolyl-4-hydroxylases [5] [7] [8]

  • Metabolic Reprogramming: D-2HG inhibits mitochondrial ATP synthase by binding its β-subunit (ATP5B), reducing oxidative phosphorylation and shifting cells toward glycolytic metabolism [7]. This also increases reactive oxygen species (ROS) production, contributing to genomic instability.

  • HIF-1α Stabilization: By inhibiting PHDs, D-2HG prevents HIF-1α degradation, leading to pseudohypoxic activation of angiogenesis genes (VEGF, GLUT1) even under normoxic conditions [7].

Pharmacological inhibition by vorasidenib reduces tumor D-2HG by 92.6% (95% CrI: 76.1–97.6) at 50 mg daily dosing, restoring α-KGDD activity [8]. This profound suppression is attributed to vorasidenib's optimized blood-brain barrier penetration, with tumor:plasma ratios (1.69) significantly exceeding earlier inhibitors like ivosidenib (0.10) [3] [8].

Table 2: Biochemical Effects of D-2-Hydroxyglutarate in IDH-Mutant Gliomas

Target PathwayInhibited EnzymesOncogenic Consequences
Epigenetic RegulationTET demethylases, KDMsDNA/Histone hypermethylation, G-CIMP phenotype
Hypoxia ResponseProlyl hydroxylases (PHDs)HIF-1α stabilization, angiogenesis promotion
Mitochondrial FunctionATP synthase (ATP5B)Reduced OXPHOS, increased glycolysis
Collagen MaturationCollagen prolyl-4-hydroxylasesExtracellular matrix remodeling defects

Epigenetic Dysregulation via DNA Hypermethylation in IDH-Mutant Tumors

The glioma CpG island methylator phenotype (G-CIMP) is a hallmark epigenetic signature of IDH-mutant gliomas, driven by D-2HG-mediated inhibition of TET enzymes [7] [8]. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in DNA demethylation. D-2HG binding to TET proteins reduces their activity by >80%, resulting in:

  • Genome-wide DNA Hypermethylation: >10,000 CpG islands show aberrant methylation in G-CIMP+ tumors, particularly at promoter regions of tumor suppressor genes (e.g., CDKN2A, RB1, MGMT) and differentiation regulators [7] [8].
  • 5hmC Loss: Tumor 5hmC content inversely correlates with D-2HG concentrations (r = -0.89, P<0.001). Vorasidenib treatment increases 5hmC by >3-fold in resected tumors, confirming TET reactivation [8].
  • Chromatin Remodeling: Inhibition of histone demethylases (KDM4A/6A) causes H3K9me3/H3K27me3 accumulation, compacting chromatin and silencing neuroglial differentiation genes [5] [7].

Transcriptomic analyses reveal that D-2HG suppression by vorasidenib reverses "proneural" and "stemness" gene expression signatures [8]. Specifically, genes associated with neural progenitor cells (SOX2, OLIG2, POU3F2) are downregulated, while differentiation markers (GFAP, S100B, TUBB3) are upregulated. This shift from a stem-like state correlates with reduced tumor proliferation (Ki-67 index) in surgical specimens [7] [8].

Role of IDH Mutations in Tumor Microenvironment Modulation

IDH-mutant gliomas establish an immunosuppressive microenvironment through D-2HG-mediated mechanisms:

  • Immune Cell Exclusion: D-2HG inhibits T-cell chemotaxis by suppressing the CXCL10-CXCR3 axis. Tumor-infiltrating CD8+ T-cells are reduced by >50% compared to IDH-wildtype gliomas [2] [7].
  • Myeloid Dysfunction: Tumor-associated macrophages exhibit M2-like polarization, with increased expression of arginase-1 (ARG1) and interleukin-10 (IL-10), mediated by D-2HG-induced histone hypermethylation in myeloid precursors [7].
  • Checkpoint Upregulation: Programmed death-ligand 1 (PD-L1) expression increases in tumor-associated macrophages through HIF-1α-mediated transcription, though tumor cells themselves remain PD-L1-low [7].

Preclinical studies demonstrate that vorasidenib reverses immunosuppression by reducing intratumoral D-2HG. In murine models, this enhances CD8+ T-cell infiltration and synergizes with anti-PD-1 antibodies [2] [7]. Clinical trials are evaluating vorasidenib-pembrolizumab combinations based on this mechanistic rationale [2] [6].

Table 3: Tumor Microenvironment Alterations in IDH-Mutant Gliomas

Microenvironment ComponentD-2HG-Mediated EffectFunctional Consequence
T lymphocytesReduced CXCL10 secretionImpaired CD8+ T-cell recruitment
Tumor-associated macrophagesEnhanced M2 polarizationImmunosuppressive cytokine production
MicrogliaAltered metabolic reprogrammingPhagocytic dysfunction
Extracellular matrixCollagen maturation defectsEnhanced tumor cell invasion

Properties

CAS Number

1644545-52-7

Product Name

Vorasidenib

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine

Molecular Formula

C14H13ClF6N6

Molecular Weight

414.74 g/mol

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1

InChI Key

QCZAWDGAVJMPTA-RNFRBKRXSA-N

SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Vorasidenib, AG-881, AG 881, AG881

Canonical SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F

Isomeric SMILES

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.